molecular formula C16H14N6O4 B2818379 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1001607-76-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Katalognummer: B2818379
CAS-Nummer: 1001607-76-6
Molekulargewicht: 354.326
InChI-Schlüssel: JDIWSLQYHVLZSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a benzodioxole moiety and a 4-nitro-pyrazole substituent. The methyl group at the pyrimidine’s 6-position likely modulates steric and electronic properties.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O4/c1-10-4-15(17-6-11-2-3-13-14(5-11)26-9-25-13)20-16(19-10)21-8-12(7-18-21)22(23)24/h2-5,7-8H,6,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIWSLQYHVLZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-nitropyrazole, and 6-methylpyrimidine. The synthetic route may involve:

    Nucleophilic substitution: reactions to introduce the nitropyrazole group.

    Condensation reactions: to form the pyrimidine ring.

    Coupling reactions: to attach the benzodioxole moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: for small-scale synthesis.

    Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.

    Catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization and chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitropyrazole group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation products: Nitroso derivatives, oxides.

    Reduction products: Amino derivatives.

    Substitution products: Halogenated benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their function.

    Interact with receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing cellular processes at the transcriptional level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with key analogs from the literature:

Compound Core Structure Substituents Key Properties Reported Applications
Target Compound Pyrimidin-4-amine - 6-Methyl
- 2-(4-Nitro-1H-pyrazol-1-yl)
- N-(2H-1,3-benzodioxol-5-yl)methyl
- Lipophilic (benzodioxole)
- Electron-withdrawing (nitro group)
- Moderate steric bulk
Hypothesized kinase inhibition (structural analogy)
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine Pyrimidin-4-amine - 6-Pyrrolidinyl (methoxymethyl)
- 2-Pyrazolyl
- N-Trifluoroethyl
- Polar (methoxy, trifluoroethyl)
- Flexible substituents
- LCMS: m/z 356.9
Adenosine receptor modulation (potent activity reported)
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 17) Pyrimidin-2-amine - 5-Chloro
- N,4-Bis(1-methyl-pyrazol-4-yl)
- High melting point (201–202 °C)
- Rigid (bis-pyrazole)
- Chlorine enhances electrophilicity
CDK2 inhibition (IC₅₀ = 0.12 μM)
6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine Pyrimidin-4-amine - 6-Piperazinyl (methyl)
- 2-Styryl
- N-(5-methyl-pyrazol-3-yl)
- Extended conjugation (styryl)
- Basic (piperazine)
- Moderate solubility
Anticancer screening (structural motif common in kinase inhibitors)
N-[4-(5-Methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-1H-benzimidazol-2-amine (6DT) Pyrrolopyrimidine - 4-Oxy-phenyl
- N-Benzimidazol-2-amine
- 5-Methylpyrrolo[3,2-d]pyrimidine
- Planar (benzimidazole)
- Hydrogen-bond donor (NH)
- SMILES: Cn1ccc2ncnc(...)n4
Kinase inhibition (e.g., JAK2, EGFR)

Structural and Functional Insights

Substituent Effects

  • Benzodioxole vs. However, it may reduce solubility in aqueous media .
  • Nitro-Pyrazole vs. Halogen/Methyl Substituents : The 4-nitro group on the pyrazole (target) introduces stronger electron-withdrawing effects than chlorine (Compound 17) or methyl groups (Compound 20 in ), which could influence binding to electron-rich kinase domains.
  • Methyl at Pyrimidine 6-Position : The 6-methyl group likely reduces rotational freedom compared to bulkier substituents (e.g., pyrrolidinyl in ), possibly favoring entropic gains during target engagement.

Biologische Aktivität

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS Number: 1001607-76-6) is a complex organic compound notable for its structural features, which include a benzodioxole moiety, a nitropyrazole group, and a pyrimidine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N5O4C_{16}H_{17}N_{5}O_{4}, with a molecular weight of approximately 354.33 g/mol. The structural components are significant for its biological activity:

ComponentDescription
Benzodioxole moietyContributes to pharmacological properties
Nitropyrazole groupAssociated with anti-inflammatory and anticancer activities
Pyrimidine ringInvolved in enzyme inhibition mechanisms

The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Receptor Interaction : It can modulate signal transduction pathways by interacting with various receptors, influencing cellular responses.

Gene Expression Modulation : The compound may affect transcription factors, altering gene expression related to cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have shown that compounds similar to N-[2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amines exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo models.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating the need for further investigation into its mechanism of action.
  • Antimicrobial Effects : Some derivatives have displayed antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of similar pyrazole derivatives using a murine model of inflammation. The results demonstrated a significant reduction in paw edema after administration of the compound compared to control groups. The mechanism was linked to the inhibition of COX enzymes and pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that N-[2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amines induced apoptosis through the activation of caspase pathways. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for pyrimidine-pyrazole core assembly. For example, nitro-substituted pyrazole intermediates can be synthesized via nitration of precursor pyrazoles under controlled acidic conditions (HNO₃/H₂SO₄ at 0–5°C). Subsequent alkylation of the benzodioxolylmethyl group requires base catalysis (e.g., K₂CO₃ in DMF) and inert atmospheres to prevent side reactions .
  • Optimization : Monitor reaction progression via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for milder conditions) and stoichiometry to maximize yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~8.5–9.0 ppm for pyrimidine protons, δ ~6.5–7.5 ppm for benzodioxole aromatic protons) .
  • X-ray crystallography : Use SHELXL for structure refinement. Key parameters include anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., N–H⋯O interactions involving the nitro group) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion matching calculated m/z) .

Advanced Research Questions

Q. How can structural discrepancies between experimental crystallographic data and computational models be resolved?

  • Approach :

Refine experimental data using SHELXL with restraints for disordered regions (e.g., flexible benzodioxole methyl groups) .

Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental dihedral angles (e.g., pyrimidine-pyrazole torsion angle). Discrepancies >5° may indicate crystal packing effects .

Validate hydrogen-bonding networks via WinGX/ORTEP visualizations, focusing on C–H⋯π or N–H⋯O interactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrimidine-pyrazole derivatives?

  • Methodology :

  • Substituent variation : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess impact on bioactivity .
  • Biological assays : Test antimicrobial or kinase inhibition using MIC (Minimum Inhibitory Concentration) or IC₅₀ assays. Correlate activity with Hammett σ values of substituents .
  • Crystallographic SAR : Compare packing motifs (e.g., π-stacking of benzodioxole rings) across derivatives to identify steric/electronic drivers of activity .

Q. How can computational modeling predict molecular interactions with biological targets (e.g., enzymes)?

  • Protocol :

Docking studies : Use AutoDock Vina with target structures (e.g., PDB: 3ERT for kinase targets). Focus on binding poses where the nitro group forms polar contacts with active-site residues .

MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD fluctuations (<2 Å indicates stable binding) .

Pharmacophore mapping : Identify critical features (e.g., nitro group as hydrogen-bond acceptor, benzodioxole as hydrophobic anchor) .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • For reproducibility, ensure all crystallographic data is deposited in the Cambridge Structural Database (CSD) .
  • Advanced SAR studies require interdisciplinary collaboration (e.g., synthesis, crystallography, and computational chemistry teams) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.